molecular formula C17H22FN7 B6437215 4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-2-methyl-6-(pyrrolidin-1-yl)pyrimidine CAS No. 2548987-56-8

4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-2-methyl-6-(pyrrolidin-1-yl)pyrimidine

Cat. No. B6437215
CAS RN: 2548987-56-8
M. Wt: 343.4 g/mol
InChI Key: FGGDFAYJYHOBTG-UHFFFAOYSA-N
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Description

The compound “4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-2-methyl-6-(pyrrolidin-1-yl)pyrimidine” is a chemical compound with the molecular formula C14H16FN5 . It has a molecular weight of 273.31 g/mol . The compound is also known by its CAS number: 1921374-52-8 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H16FN5/c15-11-9-17-14(18-10-11)20-7-5-19(6-8-20)13-3-1-12(16)2-4-13/h1-4,9-10H,5-8,16H2 . The compound has a topological polar surface area of 58.3 Ų .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 273.31 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 6 . The compound has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound are 273.13897369 g/mol .

Safety and Hazards

The compound has been associated with hazard statements H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

The compound and its related compounds have potential applications in the development of selective inhibitors . Further investigation and research are needed to explore its full potential.

properties

IUPAC Name

4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-2-methyl-6-pyrrolidin-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22FN7/c1-13-21-15(23-4-2-3-5-23)10-16(22-13)24-6-8-25(9-7-24)17-14(18)11-19-12-20-17/h10-12H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGGDFAYJYHOBTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=NC=C3F)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22FN7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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